aigialomycin D

Description

Context within the Resorcylic Acid Lactone (RAL) Family of Natural Products

The resorcylic acid lactone (RAL) family is a large group of fungal metabolites characterized by a 14-membered macrolactone ring fused to a β-resorcylic acid moiety. nih.govresearchgate.net This family of natural products is renowned for its diverse biological activities, including kinase and Hsp90 inhibition, which are highly sought-after properties in drug development. digitalnz.org To date, over 30 naturally occurring RALs have been identified, showcasing a broad spectrum of biological effects. nih.gov

Other notable members of the RAL family include:

Radicicol (Monorden) : The first RAL to be isolated in 1953.

Zearalenone : Isolated in 1962 and known for its estrogenic properties.

Hypothemycin (B1674129) : Originally isolated in 1980 and later found to be produced by the same fungus as Aigialomycin D. nih.gov

LL-Z1640-2 : Another well-studied RAL.

This compound, with its distinct structure and biological profile, stands as a significant compound within this important class of natural products. nih.gov

Discovery and Isolation from Natural Sources

The discovery of this compound originated from the screening of natural products for potential therapeutic activities.

This compound is produced by the marine ascomycete fungus Aigialus parvus. wikipedia.orgnih.gov This fungus is commonly found on submerged roots and branches of mangrove plants. nih.gov A specific strain, Aigialus parvus BCC 5311, isolated from mangrove wood, was extensively studied for its production of secondary metabolites, leading to the identification of the aigialomycins. nih.gov

In 2002, researchers reported the isolation of a series of new 14-membered resorcylic macrolides from Aigialus parvus BCC 5311. wgtn.ac.nzup.pt Alongside the known metabolite hypothemycin, five novel compounds designated as aigialomycins A, B, C, D, and E were identified. nih.govup.pt Further investigations of this fungal strain led to the discovery of additional related compounds, including aigialomycin F and G. nih.gov

The co-isolation of these structurally related compounds provides valuable insights into the biosynthetic pathways of the fungus and offers a range of molecules for structure-activity relationship studies. nih.gov

Fungal Origin and Marine Environment (e.g., Aigialus parvus)

Historical Overview of Academic Research on this compound

Following its discovery in 2002, this compound quickly became a subject of interest for synthetic chemists and chemical biologists. nih.govwgtn.ac.nz The first total synthesis of this compound was accomplished in 2004 by the Danishefsky group, a significant achievement that opened the door for further investigation of its biological properties and the synthesis of analogues. nih.govnih.gov

Subsequent research has focused on several key areas:

Synthesis of Analogues: Numerous studies have been dedicated to synthesizing analogues of this compound to explore the structure-activity relationships and to develop compounds with improved biological activity. figshare.comwgtn.ac.nz

Biological Activity: this compound has been evaluated for various biological activities, including antimalarial and anticancer properties. wikipedia.orgwgtn.ac.nz It has been identified as a protein kinase inhibitor, with studies showing moderate inhibitory activity against CDK1, CDK5, and GSK3. wgtn.ac.nz More recent research has identified MNK2 as a promising target for this compound. nih.govfigshare.comacs.orgnih.gov

Biosynthesis: The co-isolation of various aigialomycins and related compounds has spurred interest in understanding the biosynthetic pathways that produce these complex molecules in Aigialus parvus. nih.gov

The ongoing research into this compound highlights its importance as a lead structure for the development of new therapeutic agents. nih.govacademie-sciences.fr

Structure

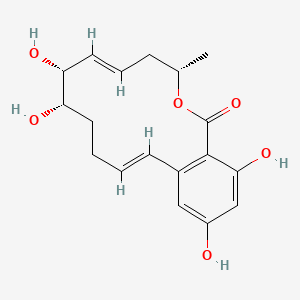

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4S,6E,8R,9S,12E)-8,9,16,18-tetrahydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one |

InChI |

InChI=1S/C18H22O6/c1-11-5-4-8-15(21)14(20)7-3-2-6-12-9-13(19)10-16(22)17(12)18(23)24-11/h2,4,6,8-11,14-15,19-22H,3,5,7H2,1H3/b6-2+,8-4+/t11-,14-,15+/m0/s1 |

InChI Key |

NHAQNKDEUQPSIX-DXOCLGOBSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]([C@H](CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O)O |

Canonical SMILES |

CC1CC=CC(C(CCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O)O |

Synonyms |

aigialomycin D |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodology Development

Total Synthesis Approaches to Aigialomycin D

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to address the challenges posed by its macrocyclic and stereochemically rich structure. These approaches highlight a range of modern synthetic techniques, from convergent assembly to powerful ring-closing reactions.

The first total synthesis of this compound was reported by the Danishefsky group in 2004, a mere two years following its isolation from the mangrove fungus Aigialus parvus. academie-sciences.frrsc.orgnih.gov A hallmark of this initial approach was the late-stage construction of the resorcinol (B1680541) core, a departure from typical strategies for this class of natural products. academie-sciences.fr The key challenge was the formation of the 14-membered macrocycle containing a sensitive yloride (alkyne-lactone) functionality. This was ingeniously overcome by utilizing ring-closing metathesis (RCM) to forge the macrocyclic precursor. academie-sciences.frnih.gov The aromatic ring was then constructed via a thermally induced Diels-Alder reaction between the synthesized "ynolide" dienophile and a bis-siloxy diene. academie-sciences.frnih.gov Subsequent synthetic efforts by other groups faced challenges such as low yields in key coupling steps, which necessitated the development of more efficient and practical routes. organic-chemistry.org

To enhance efficiency, many research groups have adopted convergent synthetic strategies, which involve the synthesis of complex fragments that are later joined together.

Kang's Approach: A convergent and efficient route involves coupling a protected orsellinic acid fragment with a chiral alcohol fragment, representing the macrocycle's side chain, via a Mitsunobu reaction. nih.gov Subsequent acylation at the benzylic position with a Weinreb amide installs the remainder of the carbon chain, setting the stage for macrocyclization. nih.gov

Chakraborty's Strategy: This approach is also highly convergent, beginning with readily available starting materials. It features key transformations such as a Sharpless asymmetric epoxidation to set crucial stereocenters and a Kocienski-modified Julia olefination to construct the E-configured double bonds before a final macrolactonization step. researchgate.net

Winssinger's Method: A notable convergent synthesis assembles the C2'–C10' fragment from two smaller, appropriately protected building blocks, demonstrating high efficiency in constructing the complex aliphatic chain. academie-sciences.fr

| Convergent Strategy | Key Fragments | Key Coupling/Transformations | Researcher(s) |

| Mitsunobu/Acylation/RCM | Orsellinic acid derivative, Chiral alcohol fragment, Weinreb amide | Mitsunobu reaction, LDA-mediated acylation, Ring-Closing Metathesis (RCM) | Kang nih.gov |

| Julia Olefination/Macrolactonization | Two fragments for the aliphatic chain | Kocienski-modified Julia olefination, Sharpless asymmetric epoxidation, Yamaguchi macrolactonization | Chakraborty researchgate.net |

| Fragment Assembly | Protected building blocks for the C2'–C10' chain | Not specified in detail | Winssinger academie-sciences.fr |

Ring-closing metathesis (RCM) has proven to be a powerful and widely adopted method for constructing the 14-membered macrocycle of this compound. academie-sciences.frresearchgate.net This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, efficiently forms the large ring from a linear diene precursor. nih.gov

Several key innovations have been reported:

Late-Stage Cyclization: The Barrett group employed RCM as the final ring-forming step. They observed that the yield of the macrocyclization was significantly improved from 50% to 81% by using a diene precursor with one terminal and one internal double bond, as opposed to two terminal olefins. organic-chemistry.org

Microwave-Assisted RCM: The use of microwave irradiation has been shown to dramatically enhance the efficiency and selectivity of the RCM step. researchgate.net In one report, a microwave-assisted RCM reaction at 100°C for 30 minutes resulted in a 98% yield of the cyclized product with complete E-selectivity, favoring the more stable isomer. researchgate.net

Masked Alkene Strategy: To prevent competitive side reactions, the Harvey group developed a strategy where the C1'-C2' alkene was "masked" as a sulfone during the RCM reaction that formed the C7'-C8' olefin. acs.orgnih.govresearchgate.net The desired C1'-C2' double bond was then revealed in a subsequent Ramberg-Bäcklund reaction. acs.orgnih.gov

The presence of multiple stereocenters in the macrocyclic chain of this compound necessitates the use of precise stereoselective reactions.

Sharpless Asymmetric Epoxidation: This method has been effectively used to introduce the hydroxyl-bearing stereogenic centers at the C5' and C6' positions with high control. researchgate.netunits.it The reaction involves the epoxidation of an allylic alcohol, with the stereochemistry directed by a chiral tartrate ligand.

Nickel-Catalyzed Ynal Macrocyclization: An innovative approach developed by the Toste group employed a nickel-catalyzed cyclization of an aldehyde-alkyne precursor. nih.gov This remarkable reaction assembled the macrocycle, formed the disubstituted alkene, and generated the secondary hydroxyl stereocenter at C6' in a single step, although the formation of this particular stereocenter was unselective. researchgate.netnih.gov

Substrate-Directed Reactions: Other stereocontrol tactics include substrate-directed Barbier propargylation and stereocontrolled Grignard reactions to set specific stereocenters within the acyclic precursors. researchgate.net

| Stereocenter(s) | Method | Description | Researcher(s) |

| C5', C6' | Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of a Z-allylic alcohol followed by regioselective opening of the epoxide. | Chakraborty researchgate.netunits.it |

| C6' | Nickel-Catalyzed Ynal Macrocyclization | A single-step macrocyclization, alkene formation, and stereocenter generation (though unselective at C6'). | Toste researchgate.netnih.gov |

Beyond RCM, a diverse toolkit of classic and modern organic reactions has been applied to the synthesis of this compound, showcasing the versatility of synthetic chemistry.

Diels-Alder Reaction: The seminal Danishefsky synthesis utilized a Diels-Alder cycloaddition between a macrocyclic yloride and a diene to construct the aromatic resorcinol ring at a late stage. academie-sciences.frnih.gov In a different context, the Barrett group employed a retro-Diels-Alder reaction of a dioxinone to generate a reactive ketene (B1206846) intermediate for fragment coupling. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a reliable method for the stereoselective synthesis of E-alkenes and has been employed in strategies to form the double bonds within the macrocyclic chain. researchgate.netwgtn.ac.nz

Ramberg-Bäcklund Reaction: This reaction provides a unique method for alkene synthesis from α-halo sulfones. It was creatively combined with RCM in a strategy by the Harvey group, where it served to install the C1'-C2' E-alkene after the macrocycle was formed. acs.orgnih.govresearchgate.net

Julia-Kocienski Olefination: This powerful olefination reaction was used by the Chakraborty group to construct the E-configured double bonds in their convergent synthesis. researchgate.net

Yamaguchi and Shiina Macrolactonization: These esterification methods are effective for the formation of large-ring lactones from a seco-acid precursor and have been used as alternatives to RCM for the final macrocyclization step. researchgate.netacs.org

Corey-Fuchs Reaction: A recent 2024 synthesis reported by Sudhakar and coworkers utilized the Corey-Fuchs reaction as a key step for synthesizing a necessary alkyne intermediate. rsc.orgrsc.org

Stereoselective Transformations in Total Synthesis

Synthesis of this compound Analogues and Derivatives

The development of robust total syntheses has paved the way for the creation of analogues and derivatives of this compound. researchgate.net These modified structures are crucial for probing structure-activity relationships (SAR) and identifying new biological targets. nih.gov

Several research groups have reported the synthesis of diverse analogues:

The Kang group has prepared a series of analogues by leveraging their convergent synthetic route. nih.gov Modifications include altering the substitution pattern on the aromatic ring and modifying the functional groups within the macrocycle, such as reducing the ketone or saturating the double bonds. nih.gov

The Winssinger group extended their solution-phase synthesis to a solid-phase platform, enabling the generation of a library of aigialomycin analogues for biological screening. academie-sciences.frresearchgate.net

The Harvey group has synthesized diastereomeric analogues, including 5',6'-epi,epi-aigialomycin D, as well as deoxy and ring-expanded sulfone versions, to study the impact of stereochemistry and ring structure on biological activity. acs.orgresearchgate.net

These synthetic efforts provide valuable chemical tools to explore the biology of resorcylic acid lactones and to develop new therapeutic leads. nih.govresearchgate.net

Rational Design and Structural Modifications for Research Purposes

The rational design of this compound analogues is primarily driven by its potential as a protein kinase inhibitor. nih.govfigshare.comacs.org As a member of the resorcylic acid lactone (RAL) family, it serves as a promising scaffold for developing new therapeutic agents, particularly in oncology. nih.govresearchgate.net Initial research identified this compound as a moderate inhibitor of cyclin-dependent kinases (CDK1, CDK5) and glycogen (B147801) synthase kinase 3 (GSK3), which accounted for its observed cytotoxicity.

Subsequent kinase profiling against a broader panel of kinases revealed that this compound is a potent inhibitor of the MAP kinase-interacting kinase 2 (MNK2), with an IC50 value of 0.45 μM. nih.govfigshare.com This discovery has guided further rational design efforts. Preliminary structure-activity relationship (SAR) studies have been conducted to identify the key pharmacophoric elements responsible for this activity. nih.govresearchgate.net These studies have highlighted the importance of several structural features for potent MNK2 inhibition:

An unprotected resorcinol unit. researchgate.net

The presence of the C1′–C2′ double bond. researchgate.net

The (S)-configuration of the methyl group at the C10′ position. researchgate.net

These findings form the basis for the rational design of new analogues. For instance, modifications at the 4-position of the resorcylic acid moiety have been proposed as a strategy to enhance solubility and pharmacokinetic properties without compromising cytotoxic activity. researchgate.net The synthesis and evaluation of such rationally designed molecules are crucial for validating new biological targets and developing more potent and selective kinase inhibitors. nih.govacs.org

| Compound | Target Kinase | IC50 (μM) | Key Structural Features for Activity |

| This compound | MNK2 | 0.45 | Unprotected resorcinol, C1'-C2' double bond, (S)-10'-methyl group nih.govresearchgate.net |

| This compound | CDK2/cyclin A | ~20 | N/A nih.govfigshare.comacs.org |

| Analogue 11 | CDK2/cyclin A | ~20 | N/A nih.govfigshare.com |

| Analogue 23 | CDK2/cyclin A | ~20 | N/A nih.govfigshare.com |

Synthesis of Diastereomers and Functional Group Analogues

To further probe the structure-activity relationships of this compound, researchers have focused on the synthesis of various diastereomers and analogues with modified functional groups. wgtn.ac.nz These efforts allow for a systematic evaluation of how stereochemistry and specific functional groups contribute to biological activity.

One notable achievement in this area is the successful synthesis of the 5',6'-epi,epi-aigialomycin D diastereomer. wgtn.ac.nz This was accomplished by utilizing enantiomeric starting material fragments within an established synthetic route. wgtn.ac.nz The synthesis of other stereoisomers, such as 10'-epi-aigialomycin D , has also been attempted to understand the role of the C10' stereocenter. wgtn.ac.nz Enantiodivergent routes starting from D-ribose have been developed to access different chiral diene building blocks for the construction of various analogues. ua.es

In addition to stereoisomers, the synthesis of analogues with altered functional groups has been a key objective. These modifications often target specific regions of the macrolactone ring to assess their importance. Examples of attempted or synthesized functional group analogues include:

6'-oxo-aigialomycin D : To investigate the role of the hydroxyl group at C6'. wgtn.ac.nz

7',8'-cyclopropyl this compound : To replace the double bond with a cyclopropane (B1198618) ring, altering the conformation and electronic properties of the macrocycle. wgtn.ac.nz

5-chloro-aigialomycin D : To study the effect of halogen substitution on the aromatic ring. wgtn.ac.nz

Deoxy and ring-expanded sulfone analogues : To explore more significant structural deviations from the natural product. researchgate.net

The synthesis of these diverse molecules provides essential tools for mapping the chemical space around the this compound scaffold and identifying regions that can be modified to enhance potency, selectivity, or other pharmacological properties. wgtn.ac.nz

Diverted Synthesis Strategies for Analogues

Diverted total synthesis is a powerful strategy that leverages a synthetic pathway to a natural product to create a range of analogues by intercepting and modifying key intermediates. wikipedia.org This approach has been effectively applied to the this compound framework.

A prominent example of this strategy was developed by Winssinger and co-workers. researchgate.netacademie-sciences.fr Their synthetic route toward this compound involved a late-stage intermediate containing an allylic epoxide within the macrocycle. The intended final step was the opening of this epoxide to form the C5',C6' cis-diol of the natural product. However, attempts to achieve this transformation under various conditions were unsuccessful, instead leading to SN2′ reactions. academie-sciences.fr

Rather than being a setback, this reactivity was exploited in a diverted synthesis approach. The epoxide-containing macrocyclic intermediate was treated with a variety of different nucleophiles, such as alcohols, cyanide, and azide. academie-sciences.fr This diversion from the main synthetic pathway allowed for the efficient generation of a library of novel this compound analogues with diverse functionalities at the allylic position, a feat that would have been more complex and less efficient to achieve through individual total syntheses. researchgate.netacademie-sciences.fr This strategy underscores how unexpected reactivity can be harnessed to productively expand the structural diversity of natural product analogues for biological screening. academie-sciences.fr

Late-Stage Derivatization Approaches

Late-stage derivatization involves modifying a complex molecule, such as a natural product or an advanced intermediate, in the final steps of a synthesis. This strategy is highly efficient for rapidly generating a series of analogues from a common precursor. Several synthetic routes to this compound have been designed to be amenable to this approach.

Research has been conducted on the derivatization of late-stage intermediates from an established this compound synthesis to produce functional group analogues. wgtn.ac.nz Specifically, attempts were made to convert an advanced intermediate into 6'-oxo-aigialomycin D , 7',8'-cyclopropyl this compound , and 5-chloro-aigialomycin D . wgtn.ac.nz This highlights a deliberate strategy to use a nearly complete natural product scaffold for diversification.

Other synthetic strategies incorporate key reactions at late stages that inherently allow for variation. For example, some total syntheses have employed late-stage electrophilic halogenation. researchgate.net Another approach involves the late-stage construction of the resorcinol ring itself. organic-chemistry.org This allows for the synthesis and coupling of various modified side-chain precursors before the final aromatization and macrocyclization steps, providing a powerful method for introducing diversity late in the synthetic sequence. organic-chemistry.org These approaches are valuable for creating focused libraries of compounds to fine-tune biological activity and explore structure-activity relationships in detail.

Molecular Mechanisms of Biological Activity and Target Identification

Protein Kinase Inhibitory Activities

Aigialomycin D has demonstrated inhibitory effects against several cyclin-dependent kinases. It has been identified as an inhibitor of CDK1 and CDK5, with IC₅₀ values in the micromolar range, around 6 μM for both. nih.govacademie-sciences.fracademie-sciences.fr While these values indicate a more modest potential compared to other RALs containing a cis-enone moiety, they establish this compound as a recognized kinase inhibitor. academie-sciences.fracademie-sciences.fr

Further studies have explored its effect on CDK2. A preliminary investigation found that this compound is a moderate inhibitor of the CDK2/cyclin A complex, with an IC₅₀ value of approximately 20 μM. nih.govnih.gov

| Kinase | IC₅₀ (μM) |

|---|---|

| CDK1 | ~6 |

| CDK2/cyclin A | ~20 |

| CDK5 | ~6 |

Kinase profiling of this compound against a broader panel of kinases led to the significant discovery of Mitogen-Activated Protein Kinase-Interacting Kinase 2 (MNK2) as a promising target. nih.govresearchgate.net this compound exhibited potent inhibition of MNK2 with an IC₅₀ value of 0.45 μM. nih.govacs.org Further binding affinity studies confirmed this, showing a dissociation constant (Kd) of 0.16 μM for MNK2, indicating a strong interaction. nih.gov In contrast, its affinity for the related kinase MNK1 was significantly lower, with a Kd of 40 μM, highlighting a degree of selectivity for MNK2. nih.gov

Research has also identified Glycogen (B147801) Synthase Kinase 3 (GSK3) as a target of this compound. academie-sciences.fracademie-sciences.fr The inhibitory activity against GSK3 was found to be in the micromolar range, similar to its effects on CDK1 and CDK5. academie-sciences.fr

The mechanism of kinase inhibition by this compound appears to be distinct from that of many other resorcylic acid lactones. RALs containing a cis-enone moiety are thought to act as Michael acceptors, forming a covalent bond with a cysteine residue in the ATP-binding pocket of certain kinases. nih.gov Since this compound lacks this enone system, its inhibitory action is considered reversible and non-covalent. nih.govnih.gov

Studies on its inhibition of the CDK2/cyclin A complex were conducted using an assay that screens for competitive inhibition at the ATP-binding site, suggesting that this compound likely competes with ATP for binding to the kinase. nih.gov

When compared to other resorcylic acid lactone (RAL) kinase inhibitors, this compound presents a unique profile. Many potent RAL kinase inhibitors, such as hypothemycin (B1674129) and LL-Z1640-2, possess a cis-enone moiety, which is considered crucial for their high-potency, often irreversible, inhibition of kinases like MEK1. academie-sciences.fracademie-sciences.frnih.gov These compounds can form covalent adducts with their target enzymes. nih.gov

This compound, lacking this reactive group, demonstrates more modest but broader inhibitory activity against kinases like CDKs and GSK3. academie-sciences.fracademie-sciences.fr However, its potent and selective inhibition of MNK2 distinguishes it from other RALs and suggests that the structural requirements for potent kinase inhibition can vary significantly within this family of natural products. nih.govresearchgate.net Preliminary structure-activity relationship (SAR) studies on this compound and its analogues have indicated that for MNK2 inhibition, an unprotected resorcinol (B1680541) unit, a 1′,2′-double bond, and the (S)-10′-methyl group are critical for high activity. nih.gov

Mechanisms of Kinase Binding and Inhibition (e.g., ATP-competitive, non-covalent)

Cellular Activity and Biological Responses (in vitro)

In addition to its enzymatic inhibitory activity, this compound has demonstrated cytotoxic effects in various cell lines. It has shown cytotoxicity against KB and Vero cells with IC₅₀ values of 3.0 µg/mL and 1.8 µg/mL, respectively. nih.gov It also exhibited moderate anti-malarial activity against Plasmodium falciparum with an IC₅₀ of 6.6 µg/mL. researchgate.net

Cytotoxicity against Cancer Cell Lines (e.g., KB, BC-1, A549)

This compound, isolated from the mangrove fungus Aigialus parvus, has shown cytotoxic effects against several human cancer cell lines. nih.govwgtn.ac.nz Its activity is particularly noted against oral cancer (KB) and lymphoma (BC-1) cells. nih.gov Research indicates that this compound exhibits modest to moderate cytotoxicity, with specific half-maximal inhibitory concentration (IC₅₀) values being determined. For instance, the IC₅₀ value against KB cells has been reported as 3.0 µg/mL (or 9.0 µM), and against BC-1 cells, it is 18.0 µg/mL (or 53.8 µM). nih.govwgtn.ac.nz The compound also displayed cytotoxicity against Vero cells with an IC₅₀ of 1.8 µg/mL. researchgate.netmdpi.com While its activity against a broad spectrum of cancer cells is an area of ongoing investigation, no specific cytotoxic data against the A549 (lung cancer) cell line is prominently reported in the current body of research.

Table 1: Cytotoxicity of this compound against various cell lines

| Cell Line | Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| KB | Oral Cancer | 3.0 nih.govresearchgate.net | 9.0 wgtn.ac.nz |

| BC-1 | Lymphoma | 18.0 nih.gov | 53.8 wgtn.ac.nz |

Anti-malarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

The compound demonstrates notable anti-malarial properties. Studies have identified this compound as having moderate activity against the K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. wgtn.ac.nz The reported IC₅₀ value for this activity is 19.7 µM (or 6.6 µg/mL). wgtn.ac.nzresearchgate.netwgtn.ac.nz This finding positions this compound as a compound of interest for developing new anti-malarial agents, an area of critical need due to the emergence of drug-resistant parasitic strains.

Table 2: Anti-malarial Activity of this compound

| Parasite Strain | IC₅₀ (µM) | IC₅₀ (µg/mL) |

|---|

Exploration of Other Enzyme Inhibitory Properties

A significant aspect of this compound's biological activity is its role as a protein kinase inhibitor. nih.gov Unlike many other resorcylic acid lactones, this compound lacks a cis-enone system, which is often crucial for covalent kinase inhibition. researchgate.netnih.gov Despite this structural difference, it has been shown to inhibit several key kinases involved in cell cycle regulation and signaling pathways.

Initial studies identified it as an inhibitor of cyclin-dependent kinases 1 and 5 (CDK1/5) and glycogen synthase kinase 3 (GSK3), with IC₅₀ values in the low micromolar range (~6 µM for CDK1/5). wgtn.ac.nznih.gov Further investigations have broadened the scope of its known targets. This compound is a moderate inhibitor of the CDK2/cyclin A complex, with an IC₅₀ value of approximately 20 µM. nih.govnih.gov

More recent kinase profiling has highlighted a particularly promising target: MAP kinase-interacting kinase 2 (MNK2). nih.govnih.gov this compound inhibits MNK2 with high potency, demonstrating an IC₅₀ value of 0.45 µM. nih.govnih.govsci-hub.se This specific and potent inhibition of MNK2 suggests a potential mechanism for its anticancer effects and marks it as a valuable lead structure for the development of targeted cancer therapies. sci-hub.se

Table 3: Enzyme Inhibitory Profile of this compound

| Enzyme/Complex | Function | IC₅₀ (µM) |

|---|---|---|

| CDK1/CDK5 | Cell Cycle Regulation | ~6.0 nih.gov |

| CDK2/cyclin A | Cell Cycle Regulation | ~20 nih.govnih.gov |

| MNK2 | Signal Transduction | 0.45 nih.govnih.govsci-hub.se |

Structure Activity Relationship Sar Elucidation and Pharmacophore Development

Identification of Key Structural Features for Biological Activity

Aigialomycin D is a 14-membered macrolactone fused to a β-resorcylic acid core. researchgate.netresearchgate.net Its biological activity, particularly as a kinase inhibitor, is attributed to a combination of its core structure and specific functionalities. nih.govfigshare.com Initial kinase profiling identified this compound as a moderate inhibitor of cyclin-dependent kinases (CDK) 1 and 5, and later as a potent inhibitor of Mitogen-activated protein kinase-interacting kinase 2 (MNK2). nih.govacademie-sciences.fr

Role of Specific Functional Groups (e.g., resorcinol (B1680541) motif, double bonds)

SAR studies have pinpointed several functional groups as indispensable for the biological activity of this compound, particularly for its potent inhibition of MNK2. nih.govresearchgate.net

Resorcinol Motif: The unprotected β-resorcinol moiety (a 2,4-dihydroxybenzoic acid unit) is crucial for activity. nih.govresearchgate.net Modifications to this part of the molecule generally lead to a significant loss of potency, indicating its direct involvement in binding to the target kinase, likely through hydrogen bonding interactions.

1′,2′-Double Bond: The presence of the double bond between the C1' and C2' positions of the macrolactone ring is another critical requirement for inhibitory action against MNK2. nih.govresearchgate.net Saturation of this bond or alteration of its geometry diminishes activity, suggesting it plays a role in establishing the correct conformation of the macrocycle for optimal binding. nih.gov

Lack of an Enone System: this compound is a notable kinase inhibitor within the RAL family precisely because it does not possess the α,β-unsaturated ketone (enone) system found in highly potent analogues like hypothemycin (B1674129). nih.govacademie-sciences.fr In those compounds, the enone acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of certain kinases. researchgate.net The activity of this compound, which lacks this feature, implies a non-covalent binding mechanism. nih.gov

The following table summarizes the inhibitory activity of this compound against various kinases.

| Kinase Target | IC50 Value (μM) | Binding Dissociation Constant (Kd) (μM) | Reference |

| MNK2 | 0.45 | 0.16 | nih.govfigshare.comresearchgate.net |

| CDK1/cyclin B | ~6 | Not Reported | nih.govacademie-sciences.fr |

| CDK2/cyclin A | ~20 | Not Reported | nih.govfigshare.com |

| CDK5/p25 | ~6 | Not Reported | academie-sciences.fr |

| GSK3 | Low μM range | Not Reported |

Stereochemical Requirements for Potency and Selectivity

The three-dimensional arrangement of atoms in this compound is fundamental to its biological function. Research into synthetic analogues and diastereomers has begun to shed light on the strict stereochemical requirements for its activity. researchgate.netwgtn.ac.nz

A key finding is the importance of the stereocenter at the C10' position. Studies have indicated that the naturally occurring (S)-10'-methyl group is essential for potent MNK2 inhibition. researchgate.net Altering this stereochemistry, for instance in the attempted synthesis of 10'-epi-aigialomycin D, was explored to understand its impact on the molecule's conformational rigidity and interaction with the kinase binding site. wgtn.ac.nz The synthesis of other diastereomers, such as 5',6'-epi,epi-aigialomycin D, further underscores the scientific effort to determine how the stereochemistry of the diol in the macrocycle influences biological potency. wgtn.ac.nz These investigations highlight that specific stereochemical configurations are necessary to maintain the precise geometry required for effective binding and inhibition.

Computational Studies in SAR Analysis and Predictive Modeling

While specific computational studies published exclusively on this compound are limited, the field of drug discovery routinely employs predictive modeling and computational simulations to understand SAR and guide the design of new analogues. patheon.comresearchgate.net These in silico methods are crucial for rationalizing the experimental findings for compounds like this compound. patheon.com

Computational approaches used in SAR analysis include:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. univie.ac.at For this compound, a pharmacophore model would include features representing the two hydroxyl groups of the resorcinol ring, the macrocyclic ring's hydrophobic regions, and the ester carbonyl. nih.govresearchgate.net

Molecular Docking: Docking simulations can predict how this compound and its analogues bind within the ATP-binding pocket of target kinases like MNK2. These models help visualize the specific interactions, such as hydrogen bonds between the resorcinol hydroxyls and amino acid residues in the kinase, rationalizing the observed activity data.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structures of compounds with their biological activities. researchgate.net By analyzing a series of this compound analogues, a QSAR model could predict the potency of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. uomus.edu.iq

These computational tools allow researchers to build predictive models based on existing data, helping to reduce the amount of trial-and-error experimentation and accelerate the development of more effective compounds. patheon.comnumberanalytics.com

Implications for Future Compound Design

The SAR data for this compound provide clear guidance for the design of future kinase inhibitors. The primary takeaway is that the core pharmacophore consists of an unprotected resorcinol ring and a 1',2'-double bond held in a specific conformation by the 14-membered macrocycle, with the (S)-stereochemistry at the C10'-methyl group being critical for potency. nih.govresearchgate.net

Future design strategies will likely focus on:

Retaining Key Features: The resorcinol motif, the C1'-C2' double bond, and the C10' stereocenter should be preserved in new analogues.

Systematic Modification of the Macrocycle: The synthesis of analogues with modifications at other positions on the macrocycle, such as the attempted creation of 6'-oxo and 7',8'-cyclopropyl derivatives, could lead to improved potency, selectivity, or pharmacokinetic properties without disturbing the core binding elements. wgtn.ac.nz

Exploring Substitutions on the Aromatic Ring: While the resorcinol hydroxyls are critical, substitution at other positions on the aromatic ring, as explored with the synthesis of a 5-chloro analogue, could be a viable strategy to enhance interactions with the target kinase or alter physical properties of the compound. nih.govwgtn.ac.nz

By leveraging the established SAR, medicinal chemists can rationally design novel this compound analogues with potentially superior therapeutic profiles. wgtn.ac.nz

Analytical and Biochemical Methodologies in Aigialomycin D Research

Spectroscopic Characterization Techniques

The definitive structure of aigialomycin D was established using a suite of advanced spectroscopic methods. The initial isolation from the mangrove fungus Aigialus parvus allowed for a thorough analysis that pieced together its molecular framework. acs.orgnih.gov

The structure of this compound was largely determined by extensive Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, and HMBC) were instrumental in establishing the connectivity of the atoms within the molecule. acs.orgscispace.com

Key structural features identified by NMR include a 14-membered macrolide ring fused to a resorcylic acid core. acs.orgacs.org Analysis confirmed the presence of a trans-olefin at positions C-1′ and C-2′. acs.org Further NOESY (Nuclear Overhauser Effect Spectroscopy) analysis on a derivative of this compound helped to confirm the relative stereochemistry. acs.org

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

|---|---|---|

| 2 | 168.9 | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | 139.8 | - |

| 15 | 114.2 | 6.89 (d, J = 2.2) |

| 16 | 166.3 | - |

| 17 | 121.3 | - |

| 18 | 151.7 | - |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. acs.orgrsc.org This technique provides a highly accurate mass measurement, which, in conjunction with NMR data, confirms the elemental composition. The molecular formula for this compound was established as C₁₈H₂₂O₆. nih.gov

The absolute configuration of the aigialomycins, including this compound, was determined through a combination of spectroscopic methods, chemical conversions, and single-crystal X-ray analysis. acs.orgnih.gov While X-ray crystallography was performed on related compounds in the series to anchor the stereochemistry, the absolute configuration of this compound itself was assigned based on its relationship to these crystallographically-defined structures, such as aigialomycin C. acs.orgsciengine.com

High-Resolution Mass Spectrometry (HRESIMS)

Biochemical Assay Development and Application

To investigate the biological activity of this compound, particularly its role as a kinase inhibitor, specific biochemical assays were developed and utilized. nih.gova-star.edu.sg

An Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay was a key method used to screen this compound and its analogues for their ability to inhibit protein kinases. nih.gov This homogeneous assay format is based on the high-affinity binding of phosphate (B84403) groups by metal coordination complexes on nanoparticles. moleculardevices.commoleculardevices.com When a fluorescently labeled substrate peptide is phosphorylated by a kinase, its binding to these nanoparticles causes a change in its rate of molecular motion, leading to an increase in fluorescence polarization. moleculardevices.com This technique was used to screen for competitive inhibition at the ATP-binding site of CDK2/cyclin A and to determine the IC₅₀ values for MNK2. nih.govacs.org

This compound was screened against a large panel of nearly 100 different kinases to determine its inhibitory profile and identify potential targets. a-star.edu.sg This broad profiling revealed that while this compound was a moderate inhibitor of cyclin-dependent kinase 2 (CDK2)/cyclin A with an IC₅₀ value of approximately 20 μM, it showed more potent activity against other kinases. nih.govnih.gov

The screening identified mitogen-activated protein kinase-interacting kinase 2 (MNK2) as a particularly promising target, with this compound exhibiting strong inhibition with an IC₅₀ value of 0.45 μM. nih.govfigshare.com Other kinases that were notably inhibited included FMS-like tyrosine kinase 3 (FLT3), a factor in some blood cancers. a-star.edu.sg This comprehensive profiling was crucial for uncovering the potential therapeutic targets of this compound beyond its initial observations. a-star.edu.sg

| Kinase Target | Inhibition Metric (IC₅₀) |

|---|---|

| CDK2/cyclin A | ~20 μM |

| MNK2 | 0.45 μM |

| CDK1 | μM range |

| CDK5 | μM range |

| GSK3 | μM range |

| FLT3 | Notably Inhibited |

Cell-Based Assays for Functional Biological Responses

Cell-based assays are crucial for determining the functional biological effects of this compound. These in vitro methods utilize living cells to assess the compound's impact on cellular processes, providing valuable insights into its potential therapeutic applications. The primary functional responses evaluated for this compound include its cytotoxic, anti-inflammatory, and antiviral activities.

Cytotoxicity Assays

The cytotoxic potential of this compound has been investigated across a range of human cancer cell lines. These assays are fundamental in cancer research to identify compounds that can inhibit cell growth or induce cell death. This compound has demonstrated modest to moderate cytotoxicity against various cancer cells. For instance, it has shown activity against KB and Vero cells, with IC50 values of 3 µg/mL and 1.8 µg/mL, respectively. researchgate.net Additionally, it exhibited inhibitory effects on the growth of the HL-60 leukaemic cell line. researchgate.net

The compound's cytotoxic activity has also been observed in other cancer cell lines, including KB cells (IC50 of 9.0 µM) and BC-1 cells (IC50 of 53.8 µM). wgtn.ac.nz Furthermore, studies have explored its effects on a panel of seven tumor cell lines: Du145, HeLa, Huh 7, MCF-7, NCI-H460, SGC-7901, and SW1990. researchgate.net In assays against HM02 (gastric adenocarcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines, the related compound actinomycin (B1170597) D showed significant cytotoxicity. researchgate.net

Some research has also focused on the cytotoxic effects of this compound analogs. For example, the ring-expanded sulfone and tetrahydro-analogue of this compound were found to have similar IC50 values to the natural product against the HL-60 cell line, while the 5′R,6′S-stereoisomer was inactive. researchgate.net

The following table summarizes the cytotoxic activity of this compound in various cell lines.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| KB | Cytotoxicity Assay | 9.0 µM | wgtn.ac.nz |

| BC-1 | Cytotoxicity Assay | 53.8 µM | wgtn.ac.nz |

| KB | Cytotoxicity Assay | 3 µg/mL | researchgate.net |

| Vero | Cytotoxicity Assay | 1.8 µg/mL | researchgate.net |

Anti-inflammatory Assays

The anti-inflammatory properties of this compound and its analogs have been evaluated using cell-based models. A common method involves stimulating macrophage cell lines, such as Raw264.7 cells, with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO). researchgate.netmdpi.comnih.gov The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory potential. mdpi.comnih.gov

Research has shown that certain analogs of this compound can inhibit LPS-induced NO production in Raw264.7 cells. researchgate.net This inhibition is often linked to the downregulation of signaling pathways, such as the NF-κB pathway, which plays a critical role in the inflammatory response. researchgate.netmdpi.com

Antiviral Assays

While direct and extensive research on the antiviral properties of this compound is not as widely published as its cytotoxic and anti-inflammatory effects, the general class of resorcylic acid lactones has been investigated for antiviral activity. researchgate.net Cell-based antiviral assays typically involve infecting host cells with a specific virus and then treating the cells with the compound of interest to determine if it can inhibit viral replication or protect the cells from the virus-induced cytopathic effect. bmglabtech.comfrontiersin.org Common methods include plaque reduction assays, quantitative PCR to measure viral load, and cell viability assays. frontiersin.orglicorbio.com

Future Directions in Aigialomycin D Research

Exploration of Undiscovered Biological Activities

While aigialomycin D has demonstrated antiplasmodial and cytotoxic activities, a vast landscape of its potential biological effects remains uncharted. mdpi.com The cytotoxicity has been linked to the inhibition of cyclin-dependent kinases (CDK1 and CDK5) and glycogen (B147801) synthase kinase-3 (GSK-3). However, its full spectrum of activity is likely broader. Future research should systematically screen this compound against a diverse array of biological targets to unearth novel therapeutic applications.

Table 1: Known and Potential Biological Activities of this compound

| Category | Specific Target/Activity | Status | Reference |

|---|---|---|---|

| Established Activities | Antiplasmodial (against Plasmodium falciparum) | Confirmed | |

| Cytotoxicity against KB, BC-1, and Vero cell lines | Confirmed | nih.gov | |

| Kinase Inhibition (CDK1, CDK5, GSK-3) | Confirmed | academie-sciences.fr | |

| Potential Areas of Exploration | Antiviral | Unexplored | |

| Anti-inflammatory | Unexplored | ||

| Neuroprotective | Unexplored |

Initial studies have shown that this compound exhibits moderate antimalarial activity and cytotoxicity against several human cell lines. Further investigations could delve into its potential as an antiviral, anti-inflammatory, or neuroprotective agent, given the diverse bioactivities often associated with resorcylic acid lactones. researchgate.net

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A deeper understanding of how this compound exerts its effects at the molecular and cellular levels is crucial for its development as a therapeutic agent. While its kinase inhibitory activity is known, the precise molecular interactions remain to be fully elucidated. academie-sciences.fr Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of this compound in complex with its target kinases.

Furthermore, cell-based assays can shed light on its downstream effects, including its influence on cell cycle progression, apoptosis, and signal transduction pathways. For instance, while it is known to inhibit CDK1/cyclin B and CDK5/p25, the broader consequences of this inhibition on cellular processes are not fully understood. academie-sciences.fr

Development of Next-Generation Analogues with Tuned Bioactivity

The synthesis of this compound analogues presents a promising strategy for enhancing its therapeutic properties and mitigating potential off-target effects. researchgate.netresearchgate.net By systematically modifying its chemical structure, researchers can explore structure-activity relationships (SAR) to identify key functional groups responsible for its bioactivity. Several total syntheses of this compound have been reported, paving the way for the creation of a library of analogues. rsc.orgresearchgate.net

Research has already begun in this area, with the synthesis of various analogues to probe the importance of different parts of the molecule. researchgate.netresearchgate.net For example, the development of analogues could aim to improve potency against specific kinase targets or to enhance selectivity, thereby reducing cytotoxicity to non-cancerous cells. researchgate.net The synthesis of an analogue with an exo-enone feature has shown potent inhibition of several kinases relevant to cancer. researchgate.net This highlights the potential for creating derivatives with fine-tuned biological activities.

Integration of Omics Technologies in Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. mdpi.commdpi-res.com These approaches are becoming increasingly integral to natural product discovery and development. mdpi.com

Transcriptomics can reveal changes in gene expression patterns in cells treated with this compound, identifying pathways that are modulated by the compound.

Proteomics can identify the protein targets of this compound and characterize changes in the cellular proteome.

Metabolomics can analyze the metabolic fingerprint of cells, providing insights into the metabolic pathways affected by the compound.

While still in their early stages for natural product research, these omics-based pipelines have shown potential in uncovering new bioactive molecules and their mechanisms of action. mdpi.commdpi-res.com

Collaborative Research Frameworks in Natural Product Discovery

The journey from the discovery of a natural product to its clinical application is often long and complex, requiring a multidisciplinary approach. Collaborative frameworks that bring together marine mycologists, natural product chemists, pharmacologists, and computational biologists are essential for accelerating progress in this compound research. researchgate.net

There are historical examples of successful collaborations between marine mycologists and natural product chemists that have led to the discovery of novel compounds. mdpi.com Such partnerships can facilitate the identification and isolation of new aigialomycin analogues from different fungal strains or related marine organisms. Furthermore, international collaborations can provide access to diverse biological resources and cutting-edge research infrastructure, fostering innovation in the field of marine natural product discovery.

Q & A

Q. What are the key synthetic strategies for Aigialomycin D, and how do they differ in efficiency?

this compound has been synthesized via multiple approaches:

- Danishefsky's linear synthesis (18 steps, 8% yield) uses a Diels-Alder reaction and ynolide protocol for macrocycle formation .

- Pan's method employs Julia-Kocienski couplings for (E)-olefin geometry and Yamaguchi macrocyclization (51% yield at reflux) .

- Gong's asymmetric synthesis leverages Pd-catalyzed allylic C–H borylation and stereoselective carbonyl allylation, achieving a 43% total yield over three steps . Efficiency varies based on stereochemical control, step count, and macrocyclization strategy.

Q. How is stereochemical control achieved during the synthesis of chiral diol intermediates in this compound?

Chiral phosphoric acid catalysts enable enantioselective carbonyl allylation reactions. For example, Gong's method uses Pd complexes to generate anti-1,2-diols with >90% enantiomeric excess (e.e.) via allylic C–H activation and boron-mediated stereochemical transfer . This avoids racemization during later steps, critical for bioactive configurations.

Q. What biological targets and mechanisms are associated with this compound?

this compound inhibits kinases such as:

- MNK2 (IC₅₀ = 0.45 µM), a regulator of mRNA translation in cancer .

- CDK1/CDK5/GSK3β (IC₅₀ ~20 µM), linked to cell cycle dysregulation . Its macrocyclic structure and resorcylic acid lactone (RAL) backbone are essential for binding kinase ATP pockets. Notably, it lacks HSP90 inhibition (>10 µM), contradicting early hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies (e.g., HSP90 inhibition vs. kinase selectivity) arise from assay conditions or structural modifications. Methodological solutions include:

- Comparative kinase profiling using broad-panel enzymatic assays .

- Structural analysis (X-ray/NMR) to map binding interactions, as seen in dihydro-aigialomycin analogs lacking activity due to altered diol configurations .

- Dose-response validation to exclude off-target effects at high concentrations .

Q. What strategies optimize late-stage modifications of this compound for structure-activity relationship (SAR) studies?

Key approaches include:

- Solid-phase synthesis : Winssinger's method uses polymer-bound thioethers for divergent analog production (e.g., 6'-oxo-AmD, cyclopropyl-AmD) with >90% purity .

- Ring-closing metathesis (RCM) : Introduces macrocycle diversity while preserving stereochemistry .

- Selective deprotection/oxidation : Modifies hydroxyl or olefin groups without degrading the lactone core .

Q. How do computational tools aid in designing this compound analogs with improved bioactivity?

- Conformational analysis : Density functional theory (DFT) predicts low-energy conformers of 10'-epi-Aigialomycin D, identifying steric clashes that reduce potency .

- Molecular docking : Screens analogs against kinase active sites, prioritizing substitutions at C-5 or C-7′ for enhanced binding .

- QSAR models : Correlate electronic parameters (e.g., logP, polar surface area) with antimalarial IC₅₀ values .

Q. What experimental designs address low yields in this compound macrocyclization steps?

- Yamaguchi conditions : High-dilution macrocyclization reduces oligomerization, achieving 51% yield for 14-membered lactones .

- Protection/deprotection sequences : TBS or PMB groups prevent side reactions during esterification .

- Catalyst screening : Grubbs II catalyst improves RCM efficiency (>90% conversion) for strained macrocycles .

Q. How can fermentation conditions be optimized to enhance this compound production in mangrove fungi?

- Two-level factorial designs identify critical parameters: vitamin supplementation and pH 5.0 increase aigialomycin yields by 3-fold .

- Sea salt concentration : 2% w/v enhances secondary metabolite diversity (e.g., aigialospirol co-production) .

- Precursor feeding : Adding resorcylic acid derivatives boosts lactonization efficiency .

Methodological Considerations

Q. What analytical techniques validate the stereochemical purity of synthetic this compound intermediates?

Q. How do researchers balance yield and scalability in multi-step this compound syntheses?

- Convergent routes : Gong's approach reduces linear steps by pre-forming diol 11 before macrocyclization .

- Flow chemistry : Potential application for hazardous steps (e.g., diazomethane reactions) to improve safety and reproducibility .

- Green solvents : HFIP or water minimizes toxicity during oxidation/elimination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.